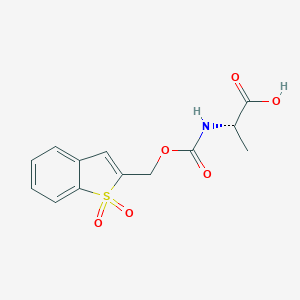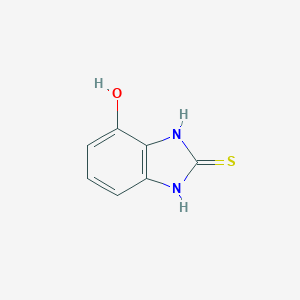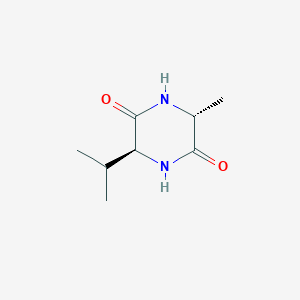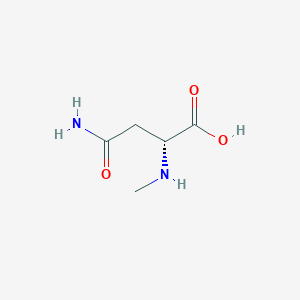![molecular formula C7H9N3O B176538 6-ethoxy-1H-imidazo[1,2-b]pyrazole CAS No. 197356-43-7](/img/structure/B176538.png)
6-ethoxy-1H-imidazo[1,2-b]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activity. This compound has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 6-ethoxy-1H-imidazo[1,2-b]pyrazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific proteins or enzymes in cells.
Biochemical and Physiological Effects:
Studies have shown that 6-ethoxy-1H-imidazo[1,2-b]pyrazole can modulate various biochemical and physiological processes in cells. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-ethoxy-1H-imidazo[1,2-b]pyrazole in lab experiments include its ease of synthesis, low toxicity, and potential biological activity. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 6-ethoxy-1H-imidazo[1,2-b]pyrazole. These include:
1. Investigating its potential use as a fluorescent probe for imaging in biological systems.
2. Studying its potential use as an anti-tumor agent in cancer therapy.
3. Elucidating its mechanism of action and identifying specific protein targets.
4. Developing more efficient synthesis methods for this compound.
5. Studying its potential use as an anti-microbial agent in the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, 6-ethoxy-1H-imidazo[1,2-b]pyrazole is a promising compound with potential biological activity. Its ease of synthesis and low toxicity make it an attractive candidate for further study. Future research in this area may lead to the development of novel therapeutic agents for a range of diseases.
Métodos De Síntesis
The synthesis of 6-ethoxy-1H-imidazo[1,2-b]pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Aplicaciones Científicas De Investigación
6-ethoxy-1H-imidazo[1,2-b]pyrazole has been extensively studied for its potential biological activity. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for imaging.
Propiedades
Número CAS |
197356-43-7 |
|---|---|
Nombre del producto |
6-ethoxy-1H-imidazo[1,2-b]pyrazole |
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
6-ethoxy-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H9N3O/c1-2-11-7-5-6-8-3-4-10(6)9-7/h3-5,9H,2H2,1H3 |
Clave InChI |
BGHSNLOTXPMATP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=NC=CN2N1 |
SMILES canónico |
CCOC1=CC2=NC=CN2N1 |
Sinónimos |
1H-Imidazo[1,2-b]pyrazole, 6-ethoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)




